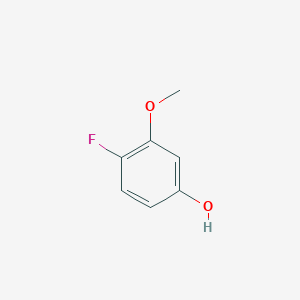

4-Fluoro-3-methoxyphenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUOZXFYRZFFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556170 | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117902-15-5 | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117902-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Methoxyphenol

Established Synthetic Routes for 4-Fluoro-3-methoxyphenol

A primary and established pathway for synthesizing this compound begins with the precursor 3,4-difluorophenol (B1294555). google.comgoogleapis.com This route involves a sequence of protection, substitution, and deprotection steps to achieve the desired molecular architecture.

Multi-Step Synthesis from 3,4-Difluorophenol

The conversion of 3,4-difluorophenol to this compound is a well-documented process that leverages the differential reactivity of the positions on the phenol (B47542) ring. google.comgoogleapis.com

The initial step in this synthesis is the protection of the highly reactive hydroxyl group of 3,4-difluorophenol. This is commonly achieved through benzylation, where the phenol is reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. nih.gov This reaction forms 4-(benzyloxy)-1,2-difluorobenzene. The purpose of the benzyl group is to prevent the hydroxyl group from interfering with subsequent reactions.

Following the protection of the phenol, the methoxy (B1213986) group is introduced. The protected compound, 4-(benzyloxy)-1,2-difluorobenzene, undergoes a nucleophilic aromatic substitution reaction. google.comgoogleapis.com By reacting it with sodium methoxide (B1231860) in a suitable solvent, one of the fluorine atoms is displaced by a methoxy group. The regioselectivity of this step is crucial and is discussed further in section 2.1.2. The reaction yields 1-(benzyloxy)-4-fluoro-2-methoxybenzene.

Table 1: Key Reactions in the Synthesis of this compound

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Benzylation | 3,4-Difluorophenol | Benzyl bromide, K₂CO₃ | 4-(Benzyloxy)-1,2-difluorobenzene | Protection of the hydroxyl group. nih.gov |

| 2. Methoxylation | 4-(Benzyloxy)-1,2-difluorobenzene | Sodium methoxide | 1-(Benzyloxy)-4-fluoro-2-methoxybenzene | Introduction of the methoxy group. google.comgoogleapis.com |

| 3. Debenzylation | 1-(Benzyloxy)-4-fluoro-2-methoxybenzene | Pd/C, H₂ or MgI₂ | this compound | Deprotection to yield the final product. psu.eduvanderbilt.edu |

The final chemical transformation is the removal of the benzyl protecting group to unmask the phenol, a process known as debenzylation. psu.eduvanderbilt.edu A standard and effective method for this is catalytic hydrogenation. The protected intermediate, 1-(benzyloxy)-4-fluoro-2-methoxybenzene, is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. vanderbilt.edu This cleaves the benzyl ether bond, releasing toluene (B28343) as a byproduct and yielding the target molecule, this compound.

Alternatively, Lewis acids such as magnesium iodide (MgI₂) can be used for debenzylation under solvent-free conditions. psu.edu This method offers an efficient way to cleave aryl benzyl ethers. psu.edu

After the reaction is complete, purification is necessary to isolate the final product. Standard laboratory techniques such as extraction, washing with brine, and drying over sodium sulfate (B86663) are employed to remove impurities. google.com The crude product can then be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain this compound of high purity. prepchem.com

Considerations of Regioselectivity in Phenol Derivatization

The regiochemical outcome of the methoxylation step is governed by the electronic properties of the substituents on the aromatic ring of 4-(benzyloxy)-1,2-difluorobenzene. The benzyloxy group is an activating group, while the fluorine atoms are deactivating through their inductive effect but are ortho-, para-directors due to resonance. In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the activating benzyloxy group are favored for nucleophilic attack. The fluorine at the 2-position is ortho to the activating group, making it the more likely site for substitution by the methoxide ion, leading to the desired 3-methoxy product (relative to the fluorine at position 4). The inherent reactivity of fluorinated phenols often directs reactions to specific positions on the ring. kyoto-u.ac.jpkyoto-u.ac.jp

Related Synthetic Strategies for Fluorinated and Methoxylated Phenols

While the multi-step synthesis from 3,4-difluorophenol is a direct route, other general methods exist for the synthesis of fluorinated phenols that are relevant to this class of compounds.

Diazotization and Hydrolysis Approaches for Fluorinated Phenols

A classic and versatile method for preparing fluorinated phenols involves the diazotization of a corresponding fluoroaniline (B8554772), followed by hydrolysis of the resulting diazonium salt. google.com This two-step process is a cornerstone in aromatic chemistry for introducing a hydroxyl group. thieme-connect.de

The synthesis begins with a fluoroaniline derivative. This amine is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like sulfuric acid or hydrochloric acid at low temperatures (0–10 °C). google.com This reaction converts the primary amino group into a diazonium salt. google.comthieme-connect.de

The resulting diazonium salt solution is then heated. google.com The diazonium group is an excellent leaving group (as N₂ gas), and upon heating in an aqueous acidic solution, it is replaced by a hydroxyl group via hydrolysis. google.com This process, sometimes carried out via azeotropic distillation with water, can yield the desired fluorophenol with high efficiency. google.com This general approach is applicable to a wide range of substituted anilines, providing a reliable route to various fluorinated phenol derivatives. google.com

Table 2: General Diazotization-Hydrolysis for Fluorophenol Synthesis

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Diazotization | Conversion of a fluoroaniline to a diazonium salt. | NaNO₂, H₂SO₄ or HCl | 0–10 °C | Formation of an aqueous solution of the diazonium salt. google.com |

| 2. Hydrolysis | Replacement of the diazonium group with a hydroxyl group. | Heat, H₂O | Elevated temperature | Formation of the corresponding fluorophenol and N₂ gas. google.com |

Nucleophilic Aromatic Substitution in Aryloxy Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of aryloxy phenols, including derivatives like this compound. This methodology hinges on the substitution of a leaving group on an aromatic ring by a nucleophile. For the synthesis of aryloxy phenols, the nucleophile is typically a phenoxide ion. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic substrate. The presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

In the context of synthesizing a precursor to this compound, a plausible SNAr strategy would involve the reaction of a suitably activated difluoro- or nitro-substituted aromatic compound with a methoxide source. For instance, reacting 1,2-difluoro-4-nitrobenzene with sodium methoxide could selectively substitute one of the fluorine atoms due to the strong activating effect of the nitro group. The resulting fluoro-nitro-methoxybenzene could then be converted to the target phenol through subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

The reaction conditions for SNAr are a critical factor in determining the outcome and efficiency of the synthesis. The choice of solvent, temperature, and the nature of the nucleophile and leaving group all play significant roles. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often employed to enhance the reactivity of the nucleophile.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product Type |

| Activated Aryl Halide | Alkoxide/Phenoxide | DMSO | 80-120 | Aryl Ether |

| Activated Aryl Halide | Alkoxide/Phenoxide | DMF | 80-120 | Aryl Ether |

| Activated Aryl Halide | Alkoxide/Phenoxide | NMP | 100-150 | Aryl Ether |

Copper-Catalyzed Ullmann Coupling and Related Ether Formations

The Ullmann condensation, a copper-catalyzed reaction, is a classic and versatile method for the formation of diaryl ethers. This reaction is particularly useful when the SNAr pathway is not feasible due to a lack of sufficient activation on the aromatic ring. The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder or copper salts at high temperatures.

Modern modifications of the Ullmann coupling have significantly improved its scope and practicality. The use of copper catalysts in conjunction with various ligands has enabled these reactions to proceed under milder conditions with lower catalyst loadings. For the synthesis of a molecule like this compound, an Ullmann-type coupling could be envisioned between a halophenol and a methoxide source, or more commonly for diaryl ethers, between an aryl halide and a phenol.

For instance, the coupling of 4-fluorophenol (B42351) with a methoxy-substituted aryl halide, or vice-versa, could be a potential route, although direct methoxylation is often achieved through other means. The choice of ligand is critical in these modern Ullmann-type reactions. Ligands such as phenanthroline and its derivatives have been shown to facilitate the coupling by stabilizing the copper catalyst and promoting the reductive elimination step that forms the C-O bond.

Table 2: Key Parameters in Copper-Catalyzed Ether Formation

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 100-120 |

| Cu2O | Bipyridine | K3PO4 | Dioxane | 100-120 |

| Cu(OAc)2 | N,N-Dimethylglycine | K2CO3 | DMF | 80-100 |

Oxidative Approaches to Phenol Synthesis

Oxidative methods provide an alternative avenue for the synthesis of phenols. These approaches typically involve the introduction of a hydroxyl group onto an aromatic ring through an oxidation reaction. One such method is the oxidation of arylboronic acids. While this is a two-step process starting from an aryl halide to form the boronic acid, the subsequent oxidation to the phenol is often high-yielding and proceeds under mild conditions.

For the synthesis of this compound, this would involve the preparation of 4-fluoro-3-methoxyphenylboronic acid. This intermediate could be synthesized from 4-fluoro-3-methoxyaniline (B1304784) via diazotization followed by a Sandmeyer-type reaction with a boronic acid precursor, or from a corresponding aryl halide through metal-halogen exchange followed by reaction with a borate (B1201080) ester. The resulting arylboronic acid can then be oxidized to the phenol using reagents such as hydrogen peroxide in the presence of a base.

Another oxidative approach is the direct hydroxylation of aromatic compounds, although achieving high regioselectivity can be a challenge. Various oxidizing agents and catalytic systems have been developed for this purpose. For a substituted benzene (B151609) ring like 1-fluoro-2-methoxybenzene, direct hydroxylation would likely yield a mixture of isomers, making it a less desirable route for the specific synthesis of this compound unless a highly regioselective system is available.

Table 3: Common Reagents for Oxidative Phenol Synthesis from Arylboronic Acids

| Arylboronic Acid | Oxidizing Agent | Base | Solvent |

| R-B(OH)2 | H2O2 | NaOH | THF/H2O |

| R-B(OH)2 | Oxone® | NaHCO3 | Acetone/H2O |

| R-B(OH)2 | m-CPBA | - | CH2Cl2 |

Spectroscopic Characterization Techniques for 4 Fluoro 3 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Fluoro-3-methoxyphenol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In this compound, the aromatic region is of particular interest, where three protons are attached to the benzene (B151609) ring. Their chemical shifts (δ) are influenced by the electronic effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and fluorine (-F) substituents.

The hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The methoxy group protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The three aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | 6.7 - 6.9 | Doublet of doublets (dd) | JH2-H6 ≈ 2-3 Hz, JH2-F4 ≈ 8-10 Hz |

| H-5 | 6.5 - 6.7 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F4 ≈ 4-5 Hz |

| H-6 | 6.9 - 7.1 | Triplet or ddd | JH6-H5 ≈ 8-9 Hz, JH6-H2 ≈ 2-3 Hz |

| -OCH₃ | ~3.9 | Singlet (s) | - |

| -OH | Variable (e.g., 5.0 - 6.0) | Broad Singlet (br s) | - |

Note: The predicted values are based on analysis of substituted phenols and fluoroaromatic compounds.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In this compound, six distinct aromatic carbon signals and one signal for the methoxy carbon are expected. The chemical shifts are determined by the attached functional groups, and the fluorine atom will induce C-F coupling, which is observable as splitting in the signals of nearby carbons. The carbon directly bonded to fluorine (C-4) will show a large coupling constant (¹JCF), while carbons two (C-3, C-5) and three bonds away (C-2, C-6) will exhibit smaller ²JCF and ³JCF couplings, respectively.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (nJCF, Hz) |

| C-1 (-OH) | 145 - 148 | ~2-4 Hz (³JCF) |

| C-2 | 103 - 106 | ~2-4 Hz (³JCF) |

| C-3 (-OCH₃) | 148 - 151 | ~10-15 Hz (²JCF) |

| C-4 (-F) | 152 - 155 | ~240-250 Hz (¹JCF) |

| C-5 | 108 - 111 | ~20-25 Hz (²JCF) |

| C-6 | 115 - 118 | ~5-8 Hz (⁴JCF) |

| -OCH₃ | ~56 | - |

Note: Predicted values are based on empirical data for fluorinated and methoxylated phenols.

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant in nature, it provides sharp signals over a wide chemical shift range, making it excellent for structural analysis. The chemical shift of the fluorine atom in this compound is influenced by the other substituents on the aromatic ring. For fluorobenzenes, the chemical shift can range from approximately -110 to -180 ppm relative to a standard like CFCl₃. The signal for the fluorine in this compound would be expected to appear as a multiplet due to coupling with the ortho (H-5) and meta (H-2) protons.

Advanced NMR Techniques for Structural Elucidation

For complex molecules or to confirm assignments, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, definitively connecting adjacent protons on the aromatic ring (e.g., H-5 with H-6, and H-6 with H-2).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the protonated aromatic carbons (C-2, C-5, C-6) by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the methoxy protons and the H-2 proton, confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the functional groups present in a sample.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 2850-3100 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the aromatic ring (typically ~1450-1600 cm⁻¹), C-O stretching for the phenol (B47542) and methoxy ether (around 1200-1260 cm⁻¹), and a strong C-F stretching band (typically ~1100-1250 cm⁻¹). The precise positions of these bands are sensitive to the substitution pattern on the aromatic ring.

Expected FTIR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C stretch (aromatic ring) | 1500 - 1620 | Medium-Strong |

| C-O stretch (aryl ether & phenol) | 1200 - 1260 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-H out-of-plane bending | 800 - 900 | Strong |

Note: The expected wavenumbers are based on general values for substituted aromatic compounds.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, making it a valuable tool for identifying and characterizing chemical structures. horiba.com The technique is sensitive to changes in crystal structure, and can be used to differentiate between polymorphs of a compound. spectroscopyonline.com The Raman spectrum of a molecule consists of a series of peaks, each corresponding to a specific vibrational mode. horiba.com Analysis of the positions and intensities of these peaks can provide a detailed fingerprint of the molecule, allowing for its identification and characterization.

While specific Raman data for this compound is not extensively detailed in the provided results, the principles of Raman spectroscopy are broadly applicable. For phenolic compounds, characteristic Raman bands can be observed for vibrations of the aromatic ring, as well as the hydroxyl and methoxy functional groups. For instance, studies on hydroxybenzoic and hydroxycinnamic acids show intense bands corresponding to skeletal vibrations and C=C stretching of the aromatic ring. uliege.be The presence of a fluorine atom would also be expected to introduce unique vibrational modes that could be identified in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a cornerstone in the identification and structural elucidation of organic compounds. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method is particularly useful for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to determine its molecular weight and fragmentation pattern. For example, in the analysis of 4-methoxyphenol (B1676288), a related compound, the molecular ion peak [M+] was observed at m/z 124. researchgate.net Similarly, for this compound, a molecular ion peak would be expected at m/z 142. nih.gov The fragmentation pattern would provide further structural information, with characteristic losses of methyl and carbonyl groups.

| Compound | Molecular Ion Peak (m/z) | Reference |

| 4-Methoxyphenol | 124 | researchgate.net |

| This compound | 142 | nih.gov |

| 3-Chloronitrobenzene | 157 | researchgate.net |

| Thymol | 150 | researchgate.net |

| Resorcinol | 110 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. scispace.comrsc.org This technique is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be able to confirm its elemental composition of C7H7FO2. rsc.org The high mass accuracy of HRMS is also crucial in metabolism studies to identify unknown metabolites. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. chromatographyonline.com In the study of drug metabolism, LC-MS is instrumental in identifying and quantifying metabolites in biological matrices. nih.gov For instance, LC-MS was used to study the metabolism of iloperidone, where a metabolite was identified as 4-[3-[4-(6-fluoro-1, 2-benzoisoxazol-3-yl)-piperidin1-yl]propoxy]-3-methoxyphenol. nih.gov This demonstrates the utility of LC-MS in characterizing complex derivatives of methoxyphenols.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

X-ray Crystallography for Derivative Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the structures of various derivatives of methoxyphenols, providing valuable data on bond lengths, bond angles, and intermolecular interactions that govern their solid-state packing.

For instance, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde (B1588542), a derivative synthesized from 4-methoxyphenol and 4-fluorobenzaldehyde (B137897), has been determined. researchgate.net The analysis revealed a monoclinic crystal system with a P2/c space group. researchgate.net The dihedral angle between the two benzene rings in this molecule is a significant conformational parameter, found to be 71.52(3)°. researchgate.net The C-O-C bond angle at the central oxygen atom is 118.82(8)°. researchgate.net In the crystal lattice, the molecules are linked by weak C-H···O hydrogen bonds, forming supramolecular layers, which are further connected by weak C-H···π interactions. researchgate.net

Detailed crystallographic data for 4-(4-methoxyphenoxy)benzaldehyde is presented in the table below.

Interactive Data Table: Crystallographic Data for 4-(4-methoxyphenoxy)benzaldehyde researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

This table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of 4-(4-methoxyphenoxy)benzaldehyde.

The study of fluorinated derivatives, such as those of uridine (B1682114) and cyclohexane, also highlights the profound impact of fluorine substitution on molecular conformation. mdpi.comresearchgate.net These conformational changes can significantly influence the compound's physical and biological properties. beilstein-journals.orgnih.gov While direct crystallographic data for this compound was not found in the provided search results, the analysis of related structures provides a strong basis for understanding its potential solid-state behavior. The introduction of a fluorine atom can lead to specific intermolecular interactions and packing arrangements, which can be definitively determined through X-ray diffraction studies. beilstein-journals.org

Thermal Analysis Techniques for Conformational and Stability Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the thermal stability, phase transitions, and decomposition of chemical compounds. youtube.com These methods provide critical information about a material's behavior as a function of temperature. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com It is widely used to determine melting points, glass transitions, and heats of reaction. youtube.comresearchgate.net For example, in the study of various polymers, DSC can identify the glass transition temperature and melting point, which are crucial for material identification and characterization. youtube.com The purity of a compound can also be quickly assessed using DSC, often showing good agreement with results from techniques like HPLC. youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. youtube.com TGA is used to study thermal stability and decomposition patterns. researchgate.netresearchgate.net The thermogram provides data on the temperatures at which weight loss occurs, indicating processes like dehydration, solvent loss, or decomposition. researchgate.net For instance, TGA of phosphorus-iodonium ylids showed their decomposition temperatures, providing insights into their thermal stability. beilstein-journals.org

While specific DSC and TGA data for this compound were not available in the search results, the general principles of these techniques can be applied to predict its thermal behavior. It is expected that this compound would exhibit a distinct melting point, which could be determined by DSC. TGA would reveal its decomposition temperature and any intermediate thermal events. Studies on related nitroalkanes have shown that DSC can effectively characterize their exothermic decomposition, providing crucial safety information. acs.org Similarly, conformational studies of methoxyphenol isomers have been conducted, revealing the stability of different conformers, which can be influenced by temperature. nih.gov

The table below outlines the type of data that would be obtained from DSC and TGA analysis of this compound, based on typical analyses of similar organic compounds.

Interactive Data Table: Expected Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Expected Information |

| DSC | Melting Point (Tₘ) | Temperature at which the solid-to-liquid phase transition occurs. |

| DSC | Enthalpy of Fusion (ΔHₘ) | Heat absorbed during melting. |

| DSC | Glass Transition (T₉) | Temperature at which an amorphous solid becomes rubbery. |

| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | Temperature at which significant weight loss begins. |

| TGA | Decomposition Profile | Stages of weight loss as a function of temperature. |

| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. |

This table illustrates the key thermal properties that can be determined for this compound using DSC and TGA techniques.

The combination of X-ray crystallography and thermal analysis provides a comprehensive understanding of the structural and stability characteristics of this compound and its derivatives, which is essential for their application in various scientific and industrial fields.

Computational and Theoretical Investigations of 4 Fluoro 3 Methoxyphenol

Quantum Chemical Studies

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of molecules. For 4-Fluoro-3-methoxyphenol, these studies offer critical insights into its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and predicting vibrational frequencies. semanticscholar.org DFT calculations, often using basis sets like 6-311++G(d,p), can accurately reproduce the structure of phenolic compounds. acs.org The process of geometry optimization involves finding the atomic coordinates that correspond to the minimum energy of the molecule. arxiv.org This is an iterative process where the energy and gradients are calculated at each step to guide the structural changes. arxiv.org For substituted phenols, DFT has been established as a popular and reliable approach for these computations. semanticscholar.org

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Molecular Geometry Optimization |

| Hartree-Fock (HF) | 6-311+G(d,p) | Molecular Geometry Optimization |

Ab initio calculations, which are based on first principles without the inclusion of experimental data, provide a detailed picture of the electronic structure of this compound. rsc.org These methods are crucial for understanding the effects of substituents on the phenol (B47542) ring. rsc.org For instance, in a study of various substituted phenols, ab initio calculations were combined with experimental data to investigate their photodissociation dynamics. rsc.orgrsc.org Such studies often require sophisticated active spaces in their calculations to accurately model the electronic states; for example, a (12/11) active space was necessary for 4-methoxyphenol (B1676288) to include the methoxy (B1213986) oxygen's lone pair. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. The energies of these orbitals can be used to determine properties like ionization potential and electron affinity. researchgate.net This analysis is a key component of understanding the electronic behavior of molecules like this compound. wikipedia.orgmalayajournal.org

| Orbital | Function | Related Property |

| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Nucleophilicity, Basicity |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Electrophilicity, Acidity |

Conformational Analysis

The three-dimensional arrangement of atoms in this compound is not static. The molecule can exist in different conformations due to the rotation around single bonds. Understanding these conformations is key to comprehending its physical and chemical properties.

The conformational landscape of methoxyphenols has been explored using a combination of spectroscopic techniques and quantum chemistry calculations. aip.org For related molecules like 3-methoxyphenol, high-resolution electronic spectroscopy and ab initio calculations have been used to characterize different conformational isomers. researchgate.net Experimental methods such as IR-UV double-resonance spectroscopy have successfully identified multiple rotamers for isomers of methoxyphenol. researchgate.net These experimental findings are often benchmarked against computational results to confirm the accuracy of the theoretical models. researchgate.net The study of asymmetrically substituted phenols like 3-fluorophenol (B1196323) and 4-methoxyphenol reveals that the lack of symmetry lifts the degeneracy of rotamers, leading to more complex conformational behavior compared to their symmetric counterparts. rsc.orgrsc.org

The stability of different conformers is determined by a delicate balance of intramolecular interactions, such as hydrogen bonds and steric hindrance. researchgate.netresearchgate.net In some isomers of methoxyphenol, intramolecular hydrogen bonds between the hydroxyl and methoxy groups can significantly stabilize certain conformations. aip.orgresearchgate.netacs.org However, in molecules like m-methoxyphenol, where the substituents are further apart, such direct through-space interactions are less likely, leading to greater conformational flexibility. researchgate.net The repulsion between adjacent groups can also play a crucial role; for instance, in some calculated structures of o-methoxyphenol, steric repulsion between the hydroxyl and methyl groups is so significant that certain conformations may not exist as stable minima. researchgate.net

Spectroscopic Property Prediction

Computational methods are pivotal in the a priori determination of spectroscopic properties, which is essential for the structural elucidation of molecules like this compound.

Theoretical IR and NMR Spectra Prediction (GIAO technique)

Theoretical vibrational and nuclear magnetic resonance spectra serve as fundamental tools for identifying and characterizing molecular structures. Density Functional Theory (DFT) calculations are commonly employed to predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. These frequencies correspond to specific molecular motions, such as stretching and bending of bonds (e.g., O-H, C-H, C-O, C=C, C-F). For a definitive assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. nih.gov

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted and effective quantum chemical approach. nih.govresearchgate.net This technique calculates the NMR chemical shifts for ¹H and ¹³C isotopes by determining the magnetic shielding tensors for each nucleus. These theoretical calculations are invaluable for assigning the signals in experimental NMR spectra and can help confirm the structural details of the molecule, such as the specific positions of the fluoro, methoxy, and hydroxyl groups on the phenol ring. nih.govmodgraph.co.uk The accuracy of these predictions is often enhanced by performing the calculations within a solvent model to better mimic experimental conditions. nih.gov

Table 1: Exemplar Table of Predicted NMR and IR Data for this compound This table illustrates the type of data obtained from theoretical calculations. Specific values would be generated from DFT and GIAO computations.

| Analysis Type | Atom/Bond | Predicted Value | Significance |

|---|---|---|---|

| ¹H NMR | H on -OH | Calculated Shift (ppm) | Identifies the acidic phenolic proton; shift is sensitive to hydrogen bonding. |

| ¹H NMR | H on -OCH₃ | Calculated Shift (ppm) | Corresponds to the methyl protons of the methoxy group. |

| ¹H NMR | Aromatic H | Calculated Shifts (ppm) | Distinguishes the different protons on the benzene (B151609) ring based on their electronic environment. |

| ¹³C NMR | C attached to -OH | Calculated Shift (ppm) | Identifies the carbon atom bonded to the hydroxyl group. |

| ¹³C NMR | C attached to -OCH₃ | Calculated Shift (ppm) | Identifies the carbon atom bonded to the methoxy group. |

| ¹³C NMR | C attached to -F | Calculated Shift (ppm) | Identifies the carbon atom bonded to the fluorine atom; shows characteristic splitting. |

| IR Spectroscopy | O-H Stretch | Calculated Frequency (cm⁻¹) | A broad band characteristic of the hydroxyl group. youtube.com |

| IR Spectroscopy | C-O Stretch | Calculated Frequency (cm⁻¹) | Associated with the phenol and methoxy ether linkages. youtube.com |

| IR Spectroscopy | C-F Stretch | Calculated Frequency (cm⁻¹) | A strong band indicating the carbon-fluorine bond. |

Theoretical UV Spectra Prediction (Time-Dependent DFT)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). acs.org This method is effective for calculating the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λ_max) of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. nih.govresearchgate.net The results from TD-DFT calculations allow for the prediction and interpretation of the UV-Visible absorption spectrum, providing insight into the electronic structure of the molecule. researchgate.netfaccts.de The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly influence the accuracy of the predicted spectra when compared to experimental data. researchgate.netsemanticscholar.org

Table 2: Exemplar Table of Predicted UV-Vis Spectral Data for this compound via TD-DFT This table illustrates the typical output of a TD-DFT calculation.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| Calculated Value | Calculated Value | Calculated Value | e.g., HOMO -> LUMO |

| Calculated Value | Calculated Value | Calculated Value | e.g., HOMO-1 -> LUMO |

Thermochemical Properties and Reaction Energetics

Computational chemistry provides robust methods for determining the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. For methoxyphenols, key properties include the standard molar enthalpy of formation (ΔfH°), entropy, and Gibbs free energy of formation (ΔfG°). acs.orgacs.org These values can be calculated using DFT and other quantum chemical methods, often showing good agreement with experimental data derived from techniques like combustion calorimetry. acs.org

A particularly important parameter for phenols is the O-H Bond Dissociation Enthalpy (BDE). The O-H BDE is a measure of the energy required to homolytically break the hydroxyl bond to form a phenoxyl radical and a hydrogen atom. This value is a direct indicator of the antioxidant potential of a phenolic compound. Lower BDE values suggest that the compound can more readily donate its hydrogen atom to scavenge free radicals. The presence of electron-donating groups like methoxy substituents generally weakens the O-H bond and lowers its BDE. acs.org Theoretical calculations can accurately predict these BDEs and help in assessing the antioxidant capacity of this compound. acs.orgacs.org

Table 3: Predicted Thermochemical Parameters for this compound This table outlines key thermochemical properties that can be determined through computational models.

| Property | Predicted Value | Significance |

|---|---|---|

| Enthalpy of Formation (gas, 298.15 K) | Calculated Value (kJ/mol) | Indicates the stability of the molecule relative to its constituent elements. |

| Gibbs Free Energy of Formation (298.15 K) | Calculated Value (kJ/mol) | Determines the spontaneity of the molecule's formation. acs.org |

Molecular Orbital and Reactivity Analysis

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is used to calculate the atomic charges based on the NBOs. jcsp.org.pk NPA charges are generally considered more reliable than those from other methods like Mulliken population analysis because they are less sensitive to the basis set used in the calculation. jcsp.org.pkresearchgate.net The charge distribution helps in understanding the molecule's electrostatic potential and identifying sites susceptible to electrostatic interactions.

Table 4: Exemplar NBO and NPA Data for this compound This table shows the types of results generated from NBO/NPA calculations, which are used to understand bonding and charge distribution.

| Analysis Type | Parameter | Predicted Information |

|---|---|---|

| NBO | Donor NBO (i) → Acceptor NBO (j) | Identifies significant intramolecular charge-transfer interactions. |

| NBO | Stabilization Energy E(2) (kcal/mol) | Quantifies the strength of the hyperconjugative interactions. jcsp.org.pk |

| NPA | Atomic Charge on O (hydroxyl) | Calculated charge value, indicating its electron density. |

| NPA | Atomic Charge on O (methoxy) | Calculated charge value, indicating its electron density. |

| NPA | Atomic Charge on F | Calculated charge value, indicating its high electronegativity. |

Fukui Function and Electrophilicity Indices

To understand the chemical reactivity of this compound, local and global reactivity descriptors derived from DFT are employed. eurjchem.com The Fukui function is a key local reactivity descriptor that identifies which atoms in a molecule are most susceptible to attack. dergipark.org.trniscpr.res.in The function for nucleophilic attack (f+) highlights the sites most likely to accept an electron, while the function for electrophilic attack (f-) indicates the sites most likely to donate an electron. researchgate.net These are calculated from the electron densities of the neutral, anionic, and cationic species.

Table 5: Predicted Reactivity Descriptors for this compound This table presents key reactivity indices that predict the chemical behavior of the molecule.

| Descriptor | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Local Reactivity | Condensed Fukui Function (f+) | Value per atom | Predicts the most probable sites for nucleophilic attack. niscpr.res.in |

| Local Reactivity | Condensed Fukui Function (f-) | Value per atom | Predicts the most probable sites for electrophilic attack. researchgate.net |

| Global Reactivity | Chemical Hardness (η) | Calculated Value (eV) | Measures resistance to change in electron distribution. |

| Global Reactivity | Electronic Chemical Potential (μ) | Calculated Value (eV) | Indicates the tendency of electrons to escape from the system. |

Advanced Computational Applications

Advanced computational techniques offer a sophisticated lens through which to examine the multifaceted properties of this compound. These methods allow for the simulation of complex phenomena, from its binding affinity to proteins to its potential as a material for optical devices.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial in drug discovery for predicting how a potential drug molecule (the ligand) binds to a protein target. For this compound, molecular docking studies can elucidate its potential to interact with various biological targets.

Detailed research findings from computational studies on similar phenolic compounds suggest that the presence and position of substituents like fluorine and methoxy groups significantly influence binding affinity and specificity. The amine group, if present in a derivative, can form hydrogen bonds with the target molecule, enhancing its biological activity. In silico analyses are often used to assess drug-likeness, investigate ADME properties, predict biological activity, and perform molecular docking. mdpi.com

The process involves preparing the protein structure, often by removing water molecules and co-crystallized ligands, and then using software like AutoDock-Vina to predict the binding modes. researchgate.net The results are typically evaluated based on the binding free energy (ΔG) and root-mean-square deviation (RMSD). researchgate.net For instance, studies on other heterocyclic compounds have used docking to identify potential inhibitors for enzymes like thymidylate synthase, a target in cancer therapy. researchgate.net

| Parameter | Description | Relevance to this compound |

| Binding Affinity (ΔG) | The measure of the strength of the binding interaction between the ligand and the protein. | A lower binding free energy suggests a more stable and potentially more effective interaction with a biological target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex. |

| Key Amino Acid Residues | The specific amino acids in the protein's active site that interact with the ligand. | Identifying these residues helps in understanding the mechanism of action and can guide the design of more potent derivatives. |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is foundational for technologies like frequency conversion and optical switching. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. tandfonline.com

The NLO response of a molecule is related to its hyperpolarizability. Theoretical calculations can determine parameters such as the dipole moment and the first-order hyperpolarizability, which are indicative of a material's NLO potential. tandfonline.com Studies on various organic molecules have shown that the presence of electron-donating and electron-accepting groups can enhance NLO properties. In this compound, the hydroxyl and methoxy groups act as electron donors, while the fluorine atom can act as an electron-withdrawing group, potentially creating a charge transfer system conducive to NLO activity.

Calculations are often performed in different solvent environments to understand the effect of the medium on the NLO properties. mdpi.com The time-dependent DFT (TD-DFT) method is frequently used to calculate the electronic absorption spectra and to understand the electronic transitions that contribute to the NLO response. mdpi.com

| NLO Property | Computational Method | Significance for this compound |

| Dipole Moment (µ) | DFT Calculations | A large dipole moment can be an indicator of significant intramolecular charge transfer, which is often associated with enhanced NLO activity. |

| First-Order Hyperpolarizability (β) | DFT/TD-DFT Calculations | This is a direct measure of the second-order NLO response of a molecule. Higher values indicate a stronger potential for applications like second-harmonic generation. |

| HOMO-LUMO Energy Gap | DFT Calculations | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher polarizability and enhanced NLO properties. |

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound, which are crucial for its development as a drug. actascientific.com These predictions help in identifying potential liabilities of a drug candidate early in the discovery process, thereby reducing the time and cost of development. mdpi.comsemanticscholar.org

Web-based tools and specialized software are used to calculate various physicochemical and pharmacokinetic parameters. mdpi.com For this compound, these predictions can provide insights into its likely behavior in the human body. Key parameters include lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes. actascientific.com

The "drug-likeness" of a molecule is often assessed based on rules like Lipinski's rule of five, which considers properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov Toxicity profiles can also be predicted, flagging potential issues such as mutagenicity or hepatotoxicity. actascientific.comresearchgate.net

| ADME Parameter | Predicted Property | Implication for this compound |

| Absorption | Gastrointestinal (GI) Absorption | High GI absorption is desirable for orally administered drugs. |

| Skin Permeation | Indicates the potential for topical or transdermal delivery. actascientific.com | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. |

| Plasma Protein Binding | Affects the free concentration of the drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibition of key CYP enzymes can lead to drug-drug interactions. actascientific.com |

| Excretion | Renal Clearance | Predicts how the compound is eliminated from the body. |

| Toxicity | Mutagenicity, Hepatotoxicity | Early identification of potential toxicities is crucial for safety. actascientific.com |

Reactivity and Reaction Mechanisms Involving 4 Fluoro 3 Methoxyphenol

Reactions as a Phenolic Compound

The presence of the hydroxyl group imparts classic phenolic reactivity to 4-fluoro-3-methoxyphenol, allowing it to participate in reactions such as O-alkylation, condensation, and coupling.

O-Alkylation Reactions

The hydroxyl group of this compound can be readily alkylated to form ethers. This transformation, typically achieved through the Williamson ether synthesis, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. francis-press.commasterorganicchemistry.com The choice of base and solvent is crucial for the success of this reaction. For instance, sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is effective for generating the phenoxide. prepchem.com

The general scheme for O-alkylation is as follows:

Scheme 1: General O-Alkylation of this compound

Research has shown that this compound can be O-alkylated with various alkylating agents. google.comgoogleapis.com For example, reaction with 1-bromomethyl derivatives in the presence of a suitable base leads to the corresponding ether. google.com

A specific example is the synthesis of 1-(4-fluoro-3-methoxyphenyl)but-3-yn-1-ol, where the hydroxyl group of a related phenol derivative participates in a reaction that can be conceptually linked to O-alkylation processes. nih.gov

Interactive Table of O-Alkylation Reactions:

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Benzyl (B1604629) chloride | Potassium tert-butoxide | Tetrahydrofuran | (4-Fluoro-3-phenoxy-benzyl) benzyl ether | 75 |

| 1-Bromomethyl derivative | - | - | 1-Bromo-2-(benzyloxy)-4-fluoro-5-methoxybenzene | - |

| Chloropropylmorpholine | - | - | 4-(3-chloro-4-fluoroaniline)-6-hydroxy-7-methoxyquinazoline derivative | - |

Condensation and Coupling Reactions

This compound can participate in condensation reactions, often involving the hydroxyl group. For example, it can react with aldehydes or ketones to form new carbon-carbon bonds. A notable example is the condensation with benzaldehydes to form chalcone (B49325) derivatives, which are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. ossila.com

Furthermore, oxidative coupling reactions of phenols are a significant class of transformations that lead to the formation of biphenolic compounds. researchgate.net While specific examples directly involving this compound are not extensively documented in the provided results, the general mechanism involves the oxidation of the phenol to a phenoxy radical, which can then couple with another radical or a neutral phenol molecule. researchgate.net

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds. mdpi.comlibretexts.org While phenols themselves are not direct coupling partners due to the poor leaving group ability of the hydroxyl group, they can be activated as their corresponding triflates or other derivatives. mdpi.com Derivatives of this compound could potentially undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. mdpi.comsmolecule.comnih.govnih.govresearchgate.net

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (e.g., Bromination)

The hydroxyl and methoxy (B1213986) groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution, while the fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these effects determines the position of incoming electrophiles.

Bromination is a classic example of electrophilic aromatic substitution. The bromination of phenols can be achieved using various reagents, such as molecular bromine or N-bromosuccinimide (NBS). ccspublishing.org.cn A practical and regioselective method for the bromination of phenols utilizes hydrobromic acid (HBr) in the presence of a sterically hindered sulfoxide (B87167). ccspublishing.org.cn This method has been shown to tolerate functional groups like methoxy and fluoro. ccspublishing.org.cn

For this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack. However, the position para to the hydroxyl group is already occupied by the fluorine atom. Therefore, bromination is expected to occur at the positions ortho to the hydroxyl group.

A process for producing 1-bromo-2-(benzyloxy)-4-fluoro-5-methoxybenzene involves the bromination of a this compound derivative, highlighting the feasibility of this reaction. google.comgoogleapis.com Boric acid catalyzed bromination using KBr and hydrogen peroxide offers an environmentally friendly alternative for the regioselective bromination of aromatic compounds. tandfonline.com

Interactive Table of Bromination of Phenol Derivatives:

| Substrate | Brominating Agent | Catalyst/Solvent | Product(s) | Selectivity (p/o) |

| Phenol | HBr/Sulfoxide | - | Brominated phenols | up to 99/1 |

| Phenol | KBr/H₂O₂ | Boric acid/Water | p-Bromophenol | 71% (at 65°C) |

| 3-Methoxy-4-fluorophenol derivative | - | - | 1-Bromo-2-(benzyloxy)-4-fluoro-5-methoxybenzene | - |

Nucleophilic Aromatic Substitution (as a reactant or in related synthetic pathways)

Nucleophilic aromatic substitution (SNA) on an unactivated aromatic ring is generally difficult. However, the presence of electron-withdrawing groups, particularly in the ortho or para position to a leaving group, can facilitate this reaction. pressbooks.pub In the context of this compound, the fluorine atom can act as a leaving group in SNA reactions, especially when the aromatic ring is activated by other substituents or under specific reaction conditions.

The reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) to form 4-(4-methoxyphenoxy)benzaldehyde (B1588542) is a well-documented example of nucleophilic aromatic substitution where a fluorine atom is displaced by a phenoxide. iucr.orgresearchgate.netwalisongo.ac.idchegg.com This reaction proceeds via an addition-elimination mechanism, where the phenoxide attacks the carbon bearing the fluorine, forming a Meisenheimer complex, which then eliminates the fluoride (B91410) ion. pressbooks.pub

While this compound itself acting as the nucleophile is more common (see O-alkylation), pathways where it or its derivatives act as the electrophile in SNA reactions are synthetically relevant. For instance, in the synthesis of certain complex molecules, a fluoro-substituted aromatic ring derived from or related to this compound could undergo nucleophilic displacement. mdpi.com

The photogeneration of HF from fluoromethoxybenzenes suggests the possibility of photo-SNA1 reactions, where a phenyl cation is generated upon irradiation and subsequently trapped by a nucleophile. researchgate.net

Role in Radical-Mediated Processes

This compound can also be involved in radical-mediated processes. The oxidation of 4-fluoro-2-methoxyphenol (B1225191) (a constitutional isomer) with phenyliodine diacetate in methanol (B129727) is known to produce a fluorinated masked o-benzoquinone, indicating the potential for radical intermediates in the oxidation of such phenols. researchgate.net

Radical C-H functionalization and cross-coupling reactions are emerging as powerful synthetic tools. nih.gov While direct examples involving this compound are scarce in the provided data, the principles of these reactions could be applied. For instance, a radical could be generated at a specific position on the aromatic ring or on the methyl group of the methoxy substituent, which could then participate in further reactions.

The generation of alkyl radicals via halogen atom transfer processes and their subsequent reaction with polyfluorobenzenes in a radical nucleophilic aromatic substitution mechanism has been reported. iu.edu This suggests that under appropriate conditions, this compound could potentially react with radical species.

Generation and Reactivity of Phenoxy Radicals

The presence of a phenolic hydroxyl group allows this compound to generate a phenoxy radical upon oxidation. This process typically involves a one-electron oxidation, often initiated by enzymes like peroxidase or other chemical oxidants. wur.nlscholaris.ca The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. wur.nl The methoxy and fluoro substituents on the ring influence the stability and subsequent reactivity of this radical intermediate. The electron-donating methoxy group can help stabilize the radical, while the electron-withdrawing fluorine atom may modulate the electron distribution. nih.gov

Once formed, these phenoxy radicals are highly reactive intermediates. researchgate.net A primary reaction pathway for phenoxy radicals is coupling, where two radicals combine to form dimerized or oligomerized products. wur.nl This tendency to polymerize is a key feature of the reactivity of many simple phenolic compounds upon oxidation. wur.nl The specific sites of coupling are determined by the electron distribution in the radical. Furthermore, phenoxy radicals can participate in hydrogen atom abstraction reactions or react with other radical species present in the system. cmu.edu For instance, the reaction rate constant for the combination of the unsubstituted phenoxyl radical with a methyl radical has been measured at (6.2 ± 2.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net The reactivity of the 4-fluoro-3-methoxyphenoxy radical would be influenced by its specific electronic and steric properties.

Involvement in Degradation Mechanisms (e.g., Per- and Polyfluoroalkyl Substances remediation)

A notable application of related methoxyphenols is in the remediation of persistent organic pollutants like Per- and Polyfluoroalkyl Substances (PFAS). Specifically, 4-methoxyphenol has been used as a co-substrate in enzyme-catalyzed systems to degrade perfluorooctanoic acid (PFOA). nih.govacs.orgnih.gov In this process, an enzyme such as horseradish peroxidase (HRP) or laccase oxidizes the 4-methoxyphenol to its corresponding phenoxy radical. acs.orgau.dk

This radical is a crucial mediator in the degradation process. acs.orgau.dk It initiates a series of reactions that can lead to the breakdown of the highly stable PFOA molecule. nih.govacs.org Studies using 4-methoxyphenol with HRP and hydrogen peroxide have shown up to 68% degradation of the parent PFOA compound within 6 hours, accompanied by a 98% reduction in acute aquatic toxicity. nih.govau.dk The proposed mechanism involves the non-specific action of the radical intermediates, which attack the PFOA structure, potentially cleaving the robust carbon-fluorine bonds or initiating decarboxylation. nih.gov While direct studies on this compound are not prevalent, its ability to form a similar phenoxy radical suggests it could potentially serve a similar function in PFAS remediation, with its reactivity modulated by the fluorine and second methoxy group.

OH-Initiated Atmospheric Oxidation Mechanisms of Related Methoxyphenols

Methoxyphenols, released into the atmosphere from sources like biomass burning, are subject to chemical transformation by atmospheric oxidants. rsc.orgrsc.org The reaction with hydroxyl (OH) radicals during the daytime is the dominant atmospheric loss process for these compounds. rsc.org The atmospheric oxidation of related, structurally simpler methoxyphenols such as guaiacol (B22219) (2-methoxyphenol), creosol, and syringol has been studied in detail and provides a framework for understanding the potential fate of this compound. rsc.orgrsc.org

The initial reaction with OH radicals proceeds via two main pathways:

H-atom abstraction : The OH radical can abstract a hydrogen atom from the phenolic -OH group or a methoxy -OCH₃ group. rsc.orgrsc.org

OH-addition : The OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. rsc.orgrsc.org

Following these initial steps, the intermediates react further with atmospheric O₂ and NOx. rsc.orgbohrium.com These subsequent reactions can lead to ring-opening and the formation of various smaller, oxygenated products, including catechols, methyl glyoxylate, and malealdehyde. rsc.orgrsc.org These reactions contribute to the formation of secondary organic aerosols (SOA). rsc.orgacs.org The atmospheric lifetimes of guaiacol, creosol, and syringol are estimated to be short, on the order of a few hours (4.27, 3.56, and 2.98 hours, respectively), indicating their high reactivity in the atmosphere. rsc.orgrsc.org The presence of a fluorine atom in this compound would likely influence the reaction kinetics and branching ratios of these pathways.

Cross-Coupling Reactions of Derivatives (e.g., Suzuki, Arylation)

Derivatives of this compound can be utilized in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura cross-coupling and other arylations. For these reactions to occur, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf) or mesylate (-OMs). rsc.orgnih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or trifluoroborate salt) with an organohalide or triflate. libretexts.orgrsc.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl triflate, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology allows for the synthesis of complex biaryl structures. nih.gov Nickel catalysts can also be employed for coupling aryl carbamates and sulfamates. nih.gov

Direct arylation reactions offer an alternative route to form biaryl linkages. For instance, palladium-catalyzed direct arylation can couple fluorinated aromatics with aryl sulfonates. rsc.org Metal-free arylation methods using diaryliodonium salts have also been developed for coupling with phenols to form diaryl ethers. diva-portal.org These reactions enable the construction of diverse molecular architectures from precursors related to this compound.

Table 1: Examples of Cross-Coupling Reactions with Phenol Derivatives This table presents generalized examples for illustrative purposes.

| Coupling Type | Electrophile (Phenol Derivative) | Nucleophile | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Triflate / Mesylate | Arylboronic Acid | Pd(0) complex, Base | Biaryl |

| Suzuki-Miyaura | Aryl Carbamate | Arylboronic Acid | NiCl₂(PCy₃)₂, Base | Biaryl |

| Direct Arylation | Fluorinated Aromatic | Aryl Sulfonate | Pd Catalyst | Biaryl |

| Etherification | Phenol | Diaryliodonium Salt | (Metal-free) | Diaryl Ether |

Demethylation Reactions in Related Structures

The methoxy group (-OCH₃) in this compound and related structures can be cleaved to reveal a phenolic hydroxyl group through demethylation. nih.gov This transformation is valuable as it increases the number of hydroxyl groups, which can enhance properties like antioxidant activity or provide a handle for further functionalization. cnr.it Unlocking the phenolic hydroxyl functionality through O-demethylation is a key strategy for increasing the chemical reactivity of methoxy-substituted aromatics. cnr.it

Several reagents are effective for demethylating aryl methyl ethers. nih.gov

Boron Trihalides : Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. nih.govmdpi.com It typically proceeds under mild conditions. Boron trichloride (B1173362) (BCl₃) can also be used, sometimes offering different selectivity in poly-methoxy compounds.

Strong Acids : Refluxing with strong acids such as 48% hydrogen bromide (HBr) in acetic acid is another common method for demethylation. nih.gov

Aluminum Chloride Complexes : A reagent system of aluminum chloride with N,N-dimethylaniline has been shown to be effective for the poly-O-demethylation of aromatic methoxy groups. google.comgoogleapis.com

In molecules with multiple methoxy groups, achieving selective demethylation can be a challenge, but it is sometimes possible by controlling the reaction conditions or by leveraging the electronic environment around each group. researchgate.net For this compound, demethylation would yield 4-fluorocatechol, a potentially valuable building block.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperatures | Highly effective and common for aryl methyl ether cleavage. |

| Hydrogen Bromide (HBr) | Acetic Acid, Reflux | A strong acid method. nih.gov |

| Aluminum Chloride / N,N-Dimethylaniline | Toluene (B28343), Heat | Effective for molecules with multiple methoxy groups. google.comgoogleapis.com |

| Boron Trichloride (BCl₃) | Dichloromethane | Can offer selective demethylation in some substrates. |

Synthetic Applications and Derivatives of 4 Fluoro 3 Methoxyphenol

4-Fluoro-3-methoxyphenol as a Key Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. Its specific arrangement of a fluorine atom, a methoxy (B1213986) group, and a hydroxyl group on a benzene (B151609) ring allows for targeted chemical modifications, making it a valuable precursor in various industrial and pharmaceutical applications.

Precursor to Phenoxyphenylacetaldehyde Derivatives

A significant application of related fluoro-phenoxy compounds is in the synthesis of pyrethroid-like insecticides. Specifically, 4-fluoro-3-phenoxy-benzaldehyde is a known intermediate for these pesticides. The synthesis pathway can involve the preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals, which are then hydrolyzed to yield the final aldehyde product. For instance, 4-fluoro-3-chlorobenzaldehyde diethylacetal can be reacted with an alkali phenolate, like sodium phenolate, in the presence of a copper catalyst to produce 4-fluoro-3-phenoxy-benzaldehyde diethylacetal. This acetal (B89532) is then hydrolyzed using an acid catalyst to yield 4-fluoro-3-phenoxy-benzaldehyde google.com. This demonstrates the utility of fluorinated phenolic structures in creating complex aldehydes with applications in agrochemicals.

Building Block for Cyclopropane-Containing Aryl Ethers

The unique structural and electronic properties of the cyclopropane (B1198618) ring make it a desirable motif in medicinal chemistry. cas.cnlifechemicals.com Fluorinated cyclopropanes, in particular, are of interest as they combine the conformational rigidity of the cyclopropane ring with the metabolic stability and altered polarity conferred by fluorine. cas.cnrsc.org The synthesis of aryl-substituted all-cis-1,2,3-trifluorocyclopropanes represents a notable advancement in this area. These "facially polar" motifs, where all three fluorine atoms are on the same face of the cyclopropane ring, are attractive for exploration in pharmaceutical and agrochemical research due to their inherent polarity and conformational rigidity. rsc.orgresearchgate.net While direct synthesis from this compound is not detailed, the creation of aryl ethers containing such fluorinated cyclopropane moieties is an active area of research, highlighting the potential for this phenol (B47542) derivative to serve as a key building block.

Synthesis of Biologically Active Compounds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov this compound and its close derivatives are valuable intermediates in the synthesis of a range of biologically active compounds.

Development of Pharmaceutical Agents (e.g., Analgesics, Anti-Inflammatory Drugs)

Fluorinated phenolic compounds are utilized in the synthesis of potential therapeutic agents. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for antitubercular activity. The synthesis involved the reaction of 3-fluoro-4-nitrophenol (B151681) with various N-phenyl-2-bromoacetamide intermediates mdpi.com. In the realm of anti-inflammatory drugs, researchers have synthesized compounds that selectively inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). One such synthesis started from 2-amino-4-nitrophenol (B125904) and 4-(trifluoromethyl)benzoic acid to create a benzoxazole (B165842) derivative, demonstrating the utility of substituted phenols in creating complex heterocyclic systems with therapeutic potential nih.gov. Furthermore, various pyrazole (B372694) derivatives have been synthesized and shown to possess significant anti-inflammatory activities nih.gov. The synthesis of piperidinol derivatives has also been explored for creating potent analgesics scispace.com.

Intermediates for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a crucial class of antiretroviral drugs used in the treatment of HIV-1 infections. nih.govhiv.gov They work by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the virus from replicating. hiv.govplos.orgnih.gov The development of new NNRTIs is driven by the need to overcome drug resistance and improve pharmacological properties. In the design of novel HIV-1 NNRTIs, intermediates containing fluorinated and methoxylated phenyl rings are employed. For instance, in the synthesis of novel NNRTIs with bicyclic cores, a key intermediate, a substituted chloropyrimidine, is reacted with 4-aminobenzonitrile (B131773) to introduce a critical pharmacophore nih.gov. The structural motifs present in this compound are relevant to the synthesis of diaryl ether and diaryl pyrimidine-based NNRTIs, which are known for their high potency.

| Drug Class | Mechanism of Action | Key Synthetic Feature |

| NNRTIs | Allosteric inhibition of HIV-1 reverse transcriptase. plos.orgnih.gov | Incorporation of diverse chemical scaffolds, often involving fluorinated aryl groups to enhance potency and pharmacological profiles. nih.gov |

Synthesis of Antimalarial Agents

The fight against malaria, a disease caused by Plasmodium parasites, requires the continuous development of new therapeutic agents to combat widespread drug resistance. gjbeacademia.comumn.edu 4-Fluoro-3-methoxyaniline (B1304784), a compound structurally very similar to this compound, has been used as a starting material in the synthesis of potent antimalarial compounds. Specifically, it was used to prepare 6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one, a key intermediate in the development of 4(1H)-quinolone-3-diarylethers, which have shown excellent oral efficacy against murine malaria nih.gov. Additionally, analogues of the antimalarial drug amodiaquine (B18356) have been synthesized by modifying the 4-aminophenol (B1666318) portion to include fluorine. This led to the identification of 4'-Fluoro-N-tert-butylamodiaquine, a candidate with potent activity against chloroquine-resistant parasites and an acceptable safety profile nih.gov.

| Antimalarial Compound Class | Precursor Example | Key Finding |

| 4(1H)-Quinolone-3-diarylethers | 4-Fluoro-3-methoxyaniline | Led to the discovery of orally active agents superior to chloroquine (B1663885) and atovaquone (B601224) in murine models. nih.gov |

| Amodiaquine Analogues | N/A (Modification of amodiaquine) | 4'-Fluoro-N-tert-butylamodiaquine identified as a development candidate with potent activity against resistant strains. nih.gov |

Production of Anti-Prostate Cancer Agents

This compound serves as a potential precursor in the synthesis of novel, fluorinated flavonoids, a class of compounds investigated for their therapeutic properties, including anti-prostate cancer activity. The core structure of flavonoids is typically synthesized through the Claisen-Schmidt condensation to form a chalcone (B49325), followed by oxidative cyclization. nih.govnih.gov In this process, a substituted aromatic aldehyde is reacted with a substituted acetophenone (B1666503).